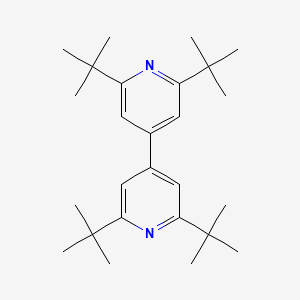
2,2',6,6'-Tetra-tert-butyl-4,4'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine is a chemical compound known for its unique structure and properties. It is a derivative of bipyridine, where the hydrogen atoms at the 2, 2’, 6, and 6’ positions are replaced by tert-butyl groups. This substitution significantly alters the compound’s chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine typically involves the reaction of 4,4’-bipyridine with tert-butyl halides under specific conditions. One common method is the alkylation of 4,4’-bipyridine using tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted bipyridines, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals
Biology: The compound is investigated for its potential as a biological probe due to its ability to bind to metal ions and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of metal-based drugs.
Industry: It is used in the development of new materials, including polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. The compound’s bulky tert-butyl groups provide steric hindrance, which can influence the reactivity and stability of the complexes formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Similar in structure but with fewer tert-butyl groups, leading to different reactivity and applications.
2,2’-Bipyridine: The parent compound without any tert-butyl groups, widely used in coordination chemistry.
2,2’,6,6’-Tetramethyl-4,4’-bipyridine: A similar compound with methyl groups instead of tert-butyl groups, affecting its steric and electronic properties.
Uniqueness
2,2’,6,6’-Tetra-tert-butyl-4,4’-bipyridine is unique due to its high steric hindrance and stability, making it suitable for specific applications where other bipyridine derivatives may not be effective
Eigenschaften
CAS-Nummer |
90542-53-3 |
|---|---|
Molekularformel |
C26H40N2 |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-(2,6-ditert-butylpyridin-4-yl)pyridine |
InChI |
InChI=1S/C26H40N2/c1-23(2,3)19-13-17(14-20(27-19)24(4,5)6)18-15-21(25(7,8)9)28-22(16-18)26(10,11)12/h13-16H,1-12H3 |
InChI-Schlüssel |
QGSIVLOZHGRBPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C2=CC(=NC(=C2)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





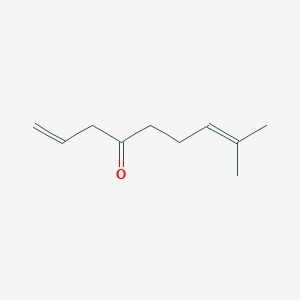
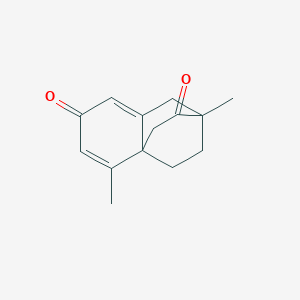
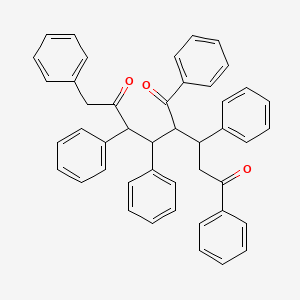
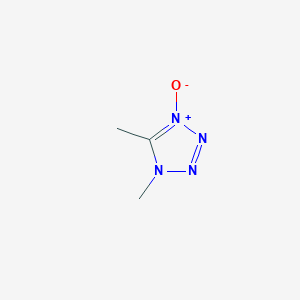

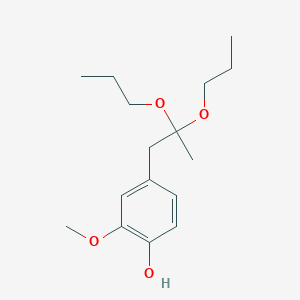
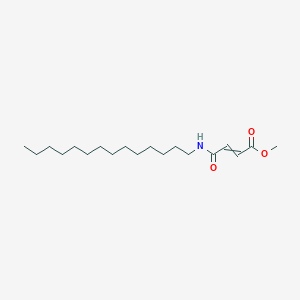
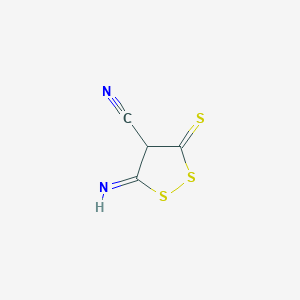
![4-[Cyano(3,4-dichloroanilino)methyl]benzoic acid](/img/structure/B14374971.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14374974.png)
![2-[4-(Dimethylamino)anilino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B14374988.png)
